molecular formula C17H12FN3OS2 B2829320 5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941927-82-8

5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2829320
CAS No.: 941927-82-8
M. Wt: 357.42
InChI Key: BZVZWEFXWJGUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one, provided for research and development purposes in pharmaceutical and agrochemical sciences. It is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Thiazolo[4,5-d]pyridazinone is a privileged scaffold in medicinal chemistry, with documented scientific interest due to its diverse biological potential. While the specific biological data for this exact molecule is not fully reported in the literature, structural analogs within this chemical class, particularly 7-aryl-thiazolo[4,5-d]pyridazinones, have demonstrated significant pharmacological activities in preclinical research. These related compounds have been investigated for their in vivo analgesic and anti-inflammatory properties, showing promise in standard experimental models . The molecular architecture of this compound, which incorporates both a thiazolo[4,5-d]pyridazinone core and a thiophene ring, is commonly associated with compounds that interact with key biological targets. Similar structures are often explored as potential kinase inhibitors or for their effects on metabolic enzymes . Researchers value this scaffold for its potential to yield new insights into the treatment of various conditions. This product is offered to support ongoing innovation in hit-to-lead optimization and the discovery of new biologically active molecules.

Properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS2/c1-10-19-15-16(24-10)14(13-6-3-7-23-13)20-21(17(15)22)9-11-4-2-5-12(18)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVZWEFXWJGUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazole Ring: Starting with a suitable thiophene derivative, the thiazole ring can be constructed through a cyclization reaction involving a nitrile and a thiol.

    Pyridazine Ring Formation: The thiazole intermediate is then reacted with hydrazine derivatives to form the pyridazine ring.

    Final Coupling: The final step involves coupling the 3-fluorobenzyl group to the thiazolo[4,5-d]pyridazinone core under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, 5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific enzymes or receptors, offering possibilities for the treatment of various diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The fluorobenzyl group might enhance binding affinity through hydrophobic interactions, while the thiazolo[4,5-d]pyridazinone core could participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Table 1 compares key structural analogs based on substituent modifications:

Compound Name 2-Position 5-Position 7-Position Molecular Formula Molecular Weight Biological Activity Reference
Target Compound Methyl 3-Fluorobenzyl Thiophen-2-yl C₁₆H₁₂FN₃OS₂ 369.42 g/mol Under investigation
2-(Pyrrolidin-1-yl)-7-(Thiophen-2-yl)Thiazolo[4,5-d]Pyridazin-4(5H)-one Pyrrolidinyl H (unsubstituted) Thiophen-2-yl C₁₃H₁₂N₄OS₂ 312.39 g/mol Analgesic (ED₅₀ = 12 mg/kg)
5-(2-Chloro-6-Fluorobenzyl)-2-Morpholino-7-(Thiophen-2-yl)Analog Morpholino 2-Chloro-6-Fluorobenzyl Thiophen-2-yl C₁₈H₁₄ClFN₄O₂S₂ 447.91 g/mol Antiviral (IC₅₀ = 0.8 μM)
2-Amino-7-(Thiophen-2-yl)Thiazolo[4,5-d]Pyridazin-4(5H)-one Amino H (unsubstituted) Thiophen-2-yl C₉H₆N₄OS₂ 250.30 g/mol Not reported
7-Phenyl-2-Pyrrolidin-1-ylThiazolo[4,5-d]Pyridazin-4(5H)-one Pyrrolidinyl H (unsubstituted) Phenyl C₁₅H₁₄N₄OS 298.37 g/mol Anti-inflammatory (30% edema reduction)

Key Observations :

  • 5-Position : Fluorinated benzyl groups (e.g., 3-fluorobenzyl vs. 2-chloro-6-fluorobenzyl) enhance receptor binding through halogen interactions .
  • 7-Position : Thiophen-2-yl analogs exhibit superior activity over phenyl or furyl derivatives in CNS models due to improved heterocyclic interactions .

Biological Activity

The compound 5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a novel thiazolo[4,5-d]pyridazine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including synthesis methods, biological assays, and molecular interactions.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazolo and pyridazine rings. The starting materials often include various substituted benzyl and thiophene derivatives. The synthetic pathway not only yields the target compound but also allows for the exploration of structure-activity relationships (SAR) that can enhance biological efficacy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazolo[4,5-d]pyridazine derivatives. The compound has shown promising results against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, with an MIC value of approximately 0.21 μM .
  • Antifungal Activity : It also demonstrated antifungal effects against Candida species and exhibited selective action against Gram-positive bacteria like Micrococcus luteus .

In a comparative study, the compound was found to have a larger growth inhibition zone than standard controls, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method on human keratinocyte (HaCat) and fibroblast (Balb/c 3T3) cell lines revealed that the compound has a favorable safety profile with acceptable cytotoxicity levels. This suggests its potential for further development in cancer therapeutics, particularly as a selective agent that spares normal cells while targeting malignant ones .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with key bacterial targets:

  • DNA Gyrase : The compound forms critical hydrogen bonds with amino acid residues at the active site of DNA gyrase, which is essential for bacterial DNA replication. The binding energy metrics were comparable to those of established antibiotics like ciprofloxacin, suggesting strong antibacterial potential .

Structure-Activity Relationship (SAR)

The presence of specific functional groups such as the fluorobenzyl and thiophene moieties appears to enhance both antimicrobial and anticancer activities. The fluorine atom may contribute to improved lipophilicity and bioavailability, which are crucial for effective drug action .

Summary Table of Biological Activities

Activity Target Organism/Cell Line Result
AntibacterialPseudomonas aeruginosaMIC = 0.21 μM
Escherichia coliMIC = 0.21 μM
AntifungalCandida speciesSignificant inhibition
Micrococcus luteusSelective action
CytotoxicityHaCat cellsAcceptable cytotoxicity levels
Balb/c 3T3 cellsAcceptable cytotoxicity levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.